molecular formula C23H34N4O3 B2747376 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide CAS No. 2034534-96-6

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide

Cat. No. B2747376
CAS RN: 2034534-96-6
M. Wt: 414.55
InChI Key: MLFCSTWGWZVLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide” is a compound that has been mentioned in a patent application for a Fibroblast Activation Protein (FAP) inhibitor . The compound is part of a pharmaceutical composition used in the diagnosis or treatment of diseases characterized by the overexpression of FAP .


Molecular Structure Analysis

The molecular formula of the compound is C23H34N4O3. The molecular weight is 414.55. Detailed structural analysis would require more specific information or computational chemistry tools.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Its reactivity may be inferred from its structure and the functional groups it contains, but specific reactions would likely be detailed in the context of its use as a FAP inhibitor .

Scientific Research Applications

Cancer Imaging and Diagnosis

The compound has been utilized in the development of novel PET radiotracers targeting fibroblast activation protein (FAP) . FAP is overexpressed in tumor stroma and is a marker for tissue remodeling in various diseases. The compound serves as a pharmacophore in the synthesis of these radiotracers, which have shown promising results in preclinical studies for cancer imaging .

Drug Development

As a potent FAP inhibitor, this compound has been adopted in the creation of radiopharmaceuticals. It is coupled with bifunctional chelator-linker systems to create targeted therapies . The compound’s ability to selectively bind to FAP makes it a valuable tool in the design of drugs that can specifically target cancer cells.

Biochemical Research

The compound’s structure includes a squaramide linker unit derived from squaric acid, which is critical for its biochemical properties . This feature allows researchers to investigate the compound’s inhibitory efficiency and stability, contributing to the understanding of its interaction with biological targets.

Molecular Probing

Due to its high affinity for FAP and low affinity for related proteases, the compound is an excellent molecular probe . It can be used to study the role of FAP in various physiological and pathological processes, aiding in the discovery of new biomarkers and therapeutic targets.

Chemical Synthesis

The compound’s structure allows for modifications and derivatization, making it a versatile reagent in chemical synthesis . Its stability under different conditions and reactivity with various agents can be explored to synthesize a wide range of chemical entities.

Pharmacokinetics and Dynamics

The compound’s interaction with FAP and related enzymes can be studied to understand its pharmacokinetic and pharmacodynamic properties . This information is crucial for optimizing drug dosing, delivery, and efficacy in potential therapeutic applications.

Future Directions

The compound is part of a pharmaceutical composition used in the diagnosis or treatment of diseases characterized by the overexpression of FAP . Given the role of FAP in tumor growth and progression, this compound and others like it could have significant potential in cancer treatment . Future research will likely focus on optimizing the efficacy and safety of these FAP inhibitors.

properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3/c1-23(2,3)30-17-18(28)16-27-14-12-26(13-15-27)11-10-25-22(29)20-8-9-24-21-7-5-4-6-19(20)21/h4-9,18,28H,10-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFCSTWGWZVLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=NC3=CC=CC=C23)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.